

Application Notes and Protocols for CC-401 in Renal Fibrosis Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathological pathway of most chronic kidney diseases (CKD), leading to end-stage renal failure. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key player in the pathogenesis of renal fibrosis and tubular apoptosis, making it a promising therapeutic target. **CC-401** is a potent and specific, ATP-competitive small molecule inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] Research has demonstrated its efficacy in attenuating renal fibrosis in preclinical models, suggesting its potential as a therapeutic agent for CKD.[1]

These application notes provide a comprehensive overview of the use of **CC-401** in renal fibrosis research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vivo and in vitro studies.

Mechanism of Action and Signaling Pathway

CC-401 exerts its anti-fibrotic effects by inhibiting the JNK signaling pathway. In the context of kidney injury, various stress stimuli, including inflammatory cytokines and growth factors like Transforming Growth Factor-beta (TGF- β), activate the JNK cascade. This leads to the phosphorylation and activation of the transcription factor c-Jun, which in turn upregulates the expression of pro-fibrotic genes, such as TGF- β 1 and Connective Tissue Growth Factor

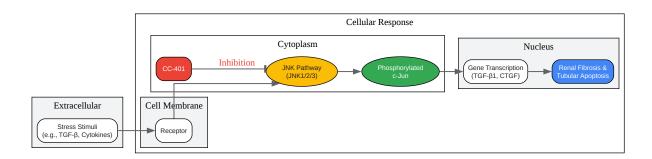




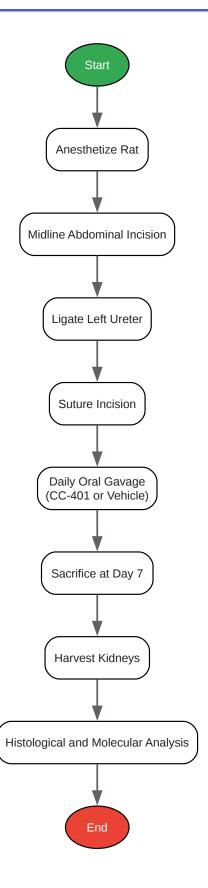


(CTGF).[1][3] **CC-401** competitively binds to the ATP-binding site of JNK, preventing the phosphorylation of c-Jun and thereby blocking the downstream transcription of these key fibrotic mediators.[2] This ultimately leads to a reduction in myofibroblast accumulation, collagen deposition, and tubular cell apoptosis.[1][4]









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